19-Nortestosterone nitrosocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LS-1727 involves the esterification of nandrolone with 2-chloroethyl isocyanate to form the nitrosocarbamate ester. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
While LS-1727 was never marketed, its industrial production would likely involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
LS-1727 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative derivatives.
Reduction: Reduction reactions can convert LS-1727 into its corresponding alcohols or amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidative derivatives, alcohols, amines, and substituted nitrosocarbamates .
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification and nitrosocarbamate chemistry.
Biology: Investigated for its effects on cellular processes and potential as a cytostatic agent.
Medicine: Explored for its antineoplastic properties and potential use in cancer therapy.
Industry: Potential applications in the synthesis of other steroidal compounds and as a chemical intermediate.
Mechanism of Action
LS-1727 exerts its effects through several mechanisms:
Molecular Targets: It targets androgen receptors and other cellular proteins involved in cell growth and proliferation.
Pathways Involved: The compound interferes with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Nandrolone: The parent compound of LS-1727, used as an anabolic steroid.
Chloroethylnitrosoureas: A class of compounds with similar nitrosocarbamate structures and antineoplastic properties.
Estranes: A group of steroids with similar structural features.
Uniqueness
LS-1727 is unique due to its combination of anabolic–androgenic properties and cytostatic antineoplastic activity. This dual functionality makes it a valuable compound for research in both steroid chemistry and cancer therapy .
Properties
CAS No. |
54025-36-4 |
---|---|
Molecular Formula |
C21H29ClN2O4 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
[(17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C21H29ClN2O4/c1-21-9-8-16-15-5-3-14(25)12-13(15)2-4-17(16)18(21)6-7-19(21)28-20(26)24(23-27)11-10-22/h12,15-19H,2-11H2,1H3/t15?,16?,17?,18?,19-,21?/m0/s1 |
InChI Key |
KTQUNVRSLAGBSY-WLGSGIEKSA-N |
Isomeric SMILES |
CC12CCC3C(C1CC[C@@H]2OC(=O)N(CCCl)N=O)CCC4=CC(=O)CCC34 |
SMILES |
CC12CCC3C(C1CCC2OC(=O)N(CCCl)N=O)CCC4=CC(=O)CCC34 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)N(CCCl)N=O)CCC4=CC(=O)CCC34 |
Synonyms |
19-nortestosterone nitrosocarbamate LS 1727 LS-1727 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.